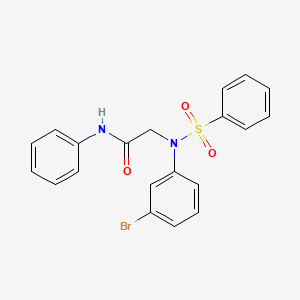![molecular formula C24H29N3O3 B5958675 4-Benzyl-3-[2-(4-hydroxy-4-phenylpiperidin-1-yl)-2-oxoethyl]piperazin-2-one](/img/structure/B5958675.png)
4-Benzyl-3-[2-(4-hydroxy-4-phenylpiperidin-1-yl)-2-oxoethyl]piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzyl-3-[2-(4-hydroxy-4-phenylpiperidin-1-yl)-2-oxoethyl]piperazin-2-one is a complex organic compound featuring a piperazine ring substituted with a benzyl group and a hydroxy-phenylpiperidinyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-3-[2-(4-hydroxy-4-phenylpiperidin-1-yl)-2-oxoethyl]piperazin-2-one typically involves multi-step organic reactions. One common method includes the initial formation of the piperazine ring, followed by the introduction of the benzyl group and the hydroxy-phenylpiperidinyl moiety through various substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-Benzyl-3-[2-(4-hydroxy-4-phenylpiperidin-1-yl)-2-oxoethyl]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzyl and phenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
Aplicaciones Científicas De Investigación
4-Benzyl-3-[2-(4-hydroxy-4-phenylpiperidin-1-yl)-2-oxoethyl]piperazin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Benzyl-3-[2-(4-hydroxy-4-phenylpiperidin-1-yl)-2-oxoethyl]piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Phenylpiperidine: A related compound with a simpler structure, used as a precursor for various pharmaceuticals.
Piperazine derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
4-Benzyl-3-[2-(4-hydroxy-4-phenylpiperidin-1-yl)-2-oxoethyl]piperazin-2-one is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other similar compounds. Its complex structure allows for multiple points of interaction with biological targets, potentially leading to novel therapeutic applications.
Propiedades
IUPAC Name |
4-benzyl-3-[2-(4-hydroxy-4-phenylpiperidin-1-yl)-2-oxoethyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3/c28-22(26-14-11-24(30,12-15-26)20-9-5-2-6-10-20)17-21-23(29)25-13-16-27(21)18-19-7-3-1-4-8-19/h1-10,21,30H,11-18H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPWCAKRXFNRIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2)O)C(=O)CC3C(=O)NCCN3CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[2-(4-morpholinyl)-2-oxoethyl]-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B5958597.png)
![2-amino-5-(1,3-benzodioxol-5-yl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B5958610.png)

![1-(2,3-dihydro-1H-inden-2-yl)-N-[4-(2-methylimidazol-1-yl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B5958619.png)
![5-{1-[3-(3,4-difluorophenyl)propanoyl]-2-pyrrolidinyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5958622.png)
![1-[(4-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1,3-oxazol-2-yl)methyl]-1H-benzimidazole](/img/structure/B5958624.png)
![3-ethyl-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-1-methyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B5958631.png)
![methyl 2-[({[4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B5958640.png)

![6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5958648.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyltetrahydro-3-furancarboxamide](/img/structure/B5958655.png)
![5-(4-bromophenyl)-7-(2-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5958661.png)
![1-[1-(2-phenylethyl)piperidin-4-yl]-N-propan-2-ylpiperidine-3-carboxamide](/img/structure/B5958676.png)
![(4-chloro-2-methylphenyl)(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)methanone](/img/structure/B5958696.png)
